Qianhucoumarin G

Overview

Description

Qianhucoumarin G is a natural coumarin derivative found in Ligustici Radix . It is one of the over 70 coumarin compounds, including simple coumarins, pyranocoumarins, and furanocoumarins, that have been isolated within this plant .

Molecular Structure Analysis

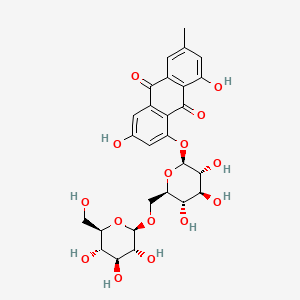

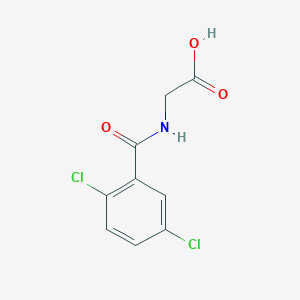

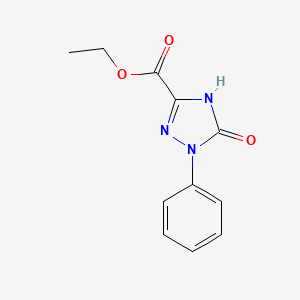

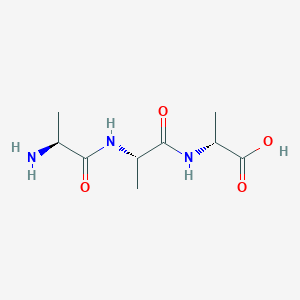

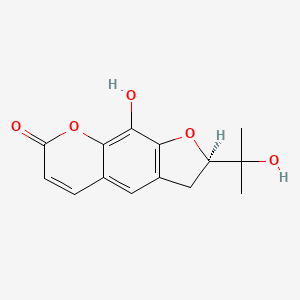

The molecular structure of Qianhucoumarin G is represented by the formula C14H14O5 . Its molecular weight is 262.26 g/mol .Physical And Chemical Properties Analysis

Qianhucoumarin G has a molecular weight of 262.26 and a molecular formula of C14H14O5 . Additional physical and chemical properties are not detailed in the available resources.Scientific Research Applications

Expectorant and Bronchodilator Properties

Qianhucoumarin G has been traditionally used in Chinese medicine for its expectorant properties. It helps alleviate respiratory conditions by promoting mucus clearance and easing breathing. Additionally, its bronchodilator effects contribute to widening airways, making it beneficial for managing asthma and chronic obstructive pulmonary disease (COPD) .

Antimicrobial and Antioxidant Activities

Qianhucoumarin G demonstrates antimicrobial effects against various pathogens. It inhibits bacterial and fungal growth, making it valuable in treating infections. Additionally, its antioxidant properties protect cells from oxidative damage, potentially reducing the risk of chronic diseases .

Anti-Tumor Effects

Studies have explored Qianhucoumarin G’s impact on cancer cells. It exhibits cytotoxicity against certain tumor cell lines, suggesting its potential as an adjunct therapy in cancer treatment. However, further research is needed to fully understand its mechanisms and clinical applications .

Antidiabetic Properties

Qianhucoumarin G may play a role in managing diabetes. It has been investigated for its ability to regulate blood glucose levels and improve insulin sensitivity. While promising, more studies are necessary to validate its efficacy in diabetes management .

Holistic Utilization and New Drug Development

Given its diverse effects, researchers recommend exploring Qianhucoumarin G’s active ingredients for novel drug development. Investigating its potential in various clinical applications—such as respiratory disorders, cardiovascular diseases, and diabetes—could lead to innovative therapies .

Future Directions

The plant from which Qianhucoumarin G is derived, Kitagawia praeruptora, has been found to possess a wide range of pharmacological effects . It is recommended to focus on the development of new drugs that leverage the active ingredients of K. praeruptora and explore its potential for new clinical applications and holistic utilization .

Mechanism of Action

Target of Action

Qianhucoumarin G is a natural coumarin derivative found in Ligustici Radix .

Mode of Action

Coumarins, in general, have been reported to exhibit a variety of pharmacological properties such as antimicrobial, anti-inflammatory, antidiabetic, and antioxidant activity, as well as a significant influence on physiological processes like enzyme inhibitory activity . The specific interaction of Qianhucoumarin G with its targets and any resulting changes are yet to be elucidated.

Biochemical Pathways

They contribute essentially to the persistence of plants being involved in processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation

Result of Action

Extracts of peucedanum praeruptorum, the plant from which qianhucoumarin g is derived, have been reported to exhibit diverse pharmacological activities, including osteogenic, anti-osteoclastogenic, antidepressant, neuroprotective, antitumor, and anti-inflammatory effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of Qianhucoumarin G. For instance, the change of altitude gradient in the same area will cause changes in various environmental factors such as light, humidity, and temperature and directly affect the physiological and biochemical structure and quality .

properties

IUPAC Name |

(2R)-9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-14(2,17)9-6-8-5-7-3-4-10(15)19-12(7)11(16)13(8)18-9/h3-5,9,16-17H,6H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFQELHSZVFPDZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Qianhucoumarin G | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)